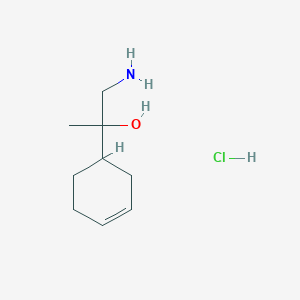

1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride

Description

1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is an amino alcohol, characterized by the presence of both an amino group and a hydroxyl group attached to a cyclohexene ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Properties

IUPAC Name |

1-amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-9(11,7-10)8-5-3-2-4-6-8;/h2-3,8,11H,4-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOKWGONGRXBJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CCC=CC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride typically involves the reaction of cyclohexene with an appropriate amine and alcohol under controlled conditionsThe hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: It is investigated for potential therapeutic applications, including its role in drug development and pharmacological studies.

Industry: The compound finds applications in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride can be compared with other amino alcohols, such as 1-Aminopropan-2-ol. While both compounds share similar functional groups, the presence of the cyclohexene ring in this compound imparts unique chemical properties and reactivity.

Similar compounds include:

- 1-Aminopropan-2-ol

- 2-Amino-1-butanol

- 3-Amino-2-pentanol

These compounds share the amino alcohol structure but differ in their specific chemical configurations and properties .

Biological Activity

1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H18ClNO

- Molecular Weight : 191.7 g/mol

- CAS Number : 2375262-28-3

Pharmacological Effects

This compound has been studied for various pharmacological effects, particularly in the context of neuropharmacology and potential therapeutic applications.

Antidepressant Activity

Recent studies suggest that this compound may exhibit antidepressant-like effects. In animal models, it has been observed to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Neuroprotective Properties

The compound has demonstrated neuroprotective properties in vitro. Research indicates that it may help mitigate neuronal damage caused by oxidative stress, which is a significant factor in neurodegenerative diseases.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:

- Serotonin Receptor Modulation : The compound may act as a modulator of serotonin receptors, enhancing serotonergic transmission.

- Antioxidant Activity : It may possess antioxidant properties that protect against cellular damage.

Study 1: Antidepressant Effects in Rodent Models

A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages. The study highlighted the compound's potential as a novel antidepressant agent .

Study 2: Neuroprotection Against Oxidative Stress

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Study 3: Pharmacological Evaluation

A pharmacological evaluation assessed the binding affinity of this compound to various receptors implicated in mood disorders. The findings suggested a high affinity for serotonin receptors, supporting its role in mood enhancement .

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical steps in synthesizing 1-amino-2-cyclohex-3-en-1-ylpropan-2-ol hydrochloride, and how can instability during synthesis be mitigated?

Methodological Answer: Synthesis typically involves:

- Amination : Reacting a cyclohexene-containing precursor with ammonia or a substituted amine under controlled pH and temperature (e.g., 40–60°C in ethanol) to introduce the amino group .

- Cyclization : Using acid catalysis (e.g., HCl) to stabilize the cyclohexene ring and minimize side reactions .

- Hydrochloride Formation : Treating the free base with hydrochloric acid to enhance solubility and crystallinity .

Q. Instability Mitigation :

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amination | NH₃, EtOH, 50°C | Introduce amine group |

| Cyclization | HCl, reflux | Stabilize cyclohexene |

| Salt Formation | HCl gas, diethyl ether | Enhance crystallinity |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms the cyclohexene ring structure (e.g., δ 5.6–5.8 ppm for vinyl protons) .

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., column: C18, mobile phase: 0.1% TFA in acetonitrile/water) .

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns in the hydrochloride salt .

Q. Table 2: Analytical Parameters

| Technique | Conditions | Key Output |

|---|---|---|

| HPLC | C18 column, 220 nm | Purity ≥98% |

| ¹H NMR | D₂O, 400 MHz | Vinyl protons at δ 5.6–5.8 |

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

- Dynamic Effects in NMR : Conformational flexibility (e.g., chair-flip in cyclohexene) may cause averaged NMR signals. Use variable-temperature NMR to observe splitting at low temperatures .

- Crystallographic Validation : Compare X-ray structures with computational models (DFT) to confirm stereoelectronic effects .

- Cross-Validation : Combine IR (amide I/II bands) and polarimetry ([α]D²⁵) to verify configuration .

Q. What strategies optimize bioactivity studies given the compound’s instability in aqueous media?

Methodological Answer:

- Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze degradation .

- Lyophilization : Store lyophilized powder at -20°C and reconstitute in degassed solvents immediately before assays .

- Degradation Monitoring : Employ LC-MS to track hydrolysis products (e.g., open-chain amines) during long-term stability studies .

Q. Table 3: Stability Testing Conditions

| Condition | Time | Degradation Products |

|---|---|---|

| PBS, 37°C | 24h | <5% hydrolysis |

| Light, 25°C | 48h | 10% oxidation |

Q. How should researchers address discrepancies in receptor binding data across studies?

Methodological Answer:

- Receptor Preparation : Standardize membrane protein concentrations (e.g., 0.5 mg/mL) and use radioligands (e.g., ³H-labeled analogs) for consistent binding assays .

- Control for Salt Effects : Compare hydrochloride salt vs. free base activity, as counterions may alter receptor affinity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile data from different labs, accounting for variables like pH and temperature .

Q. What advanced purification methods are recommended for isolating enantiomers?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (α = 1.2) .

- Crystallization-Induced Diastereomerism : Form diastereomeric salts with (+)-dibenzoyl-L-tartaric acid and recrystallize .

Safety and Handling

Q. What first-aid protocols are critical for accidental exposure during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.